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Introduction
Saccharomyces cerevisiae, a powerful model organism in genetics and molecular biology,

offers a highly efficient homologous recombination system that facilitates targeted gene

modifications. The YDR1 gene (Yeast Drug Resistance 1) in S. cerevisiae encodes a member

of the ATP-binding cassette (ABC) superfamily of transporters.[1] This protein is an important

factor in multidrug resistance, conferring tolerance to a variety of structurally and functionally

unrelated cytotoxic compounds.[1]

Disruption of the YDR1 gene results in hypersensitivity to several drugs, including

cycloheximide, cerulenin, compactin, staurosporine, and fluphenazine.[1] This phenotype

makes the ydr1Δ strain a valuable tool for studying the mechanisms of multidrug resistance,

identifying new antifungal drug targets, and screening for compounds that may circumvent ABC

transporter-mediated drug efflux.

These application notes provide a detailed protocol for creating a YDR1 knockout in S.

cerevisiae using a PCR-based gene disruption method coupled with lithium acetate-mediated

transformation.
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The efficiency of creating a gene knockout is a critical parameter. The following table

summarizes representative data for the targeting fidelity of PCR-based gene knockouts in S.

cerevisiae.

Parameter Value Reference

Target Gene Various [2]

Method PCR-based knockout cassette [2]

Correct Transformants 89 [2]

Total Transformants Analyzed 91 [2]

Targeting Fidelity 97.8% Calculated from[2]

Phenotypic Analysis of ydr1Δ Strain
The primary phenotype of the ydr1Δ strain is increased sensitivity to various drugs. The

following table provides typical inhibitory concentrations for several compounds to which a

ydr1Δ strain would exhibit hypersensitivity.

Compound
Typical Working
Concentration in Wild-Type
S. cerevisiae

Expected Phenotype in
ydr1Δ

Cycloheximide 1 - 10 µg/mL Hypersensitive[1][3][4]

Cerulenin 10 - 45 µM Hypersensitive[1][5][6]

Compactin
Varies (e.g., used in screening

assays)
Hypersensitive[1]

Staurosporine Low nM to µM range Hypersensitive[1][7]

Fluphenazine 30 - 90 µg/mL Hypersensitive[1][8]
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The process involves the amplification of a selectable marker gene with flanking sequences

homologous to the regions upstream and downstream of the YDR1 open reading frame (ORF).

This "knockout cassette" is then introduced into yeast cells, where it replaces the YDR1 gene

via homologous recombination.
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Caption: Workflow for YDR1 gene knockout in S. cerevisiae.
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Protocol 1: Generation of the YDR1 Knockout Cassette
by PCR
This protocol describes the amplification of a selectable marker (e.g., the kanMX cassette,

conferring resistance to G418) flanked by sequences homologous to the regions immediately

upstream and downstream of the YDR1 ORF.

Materials:

High-fidelity DNA polymerase

dNTPs

PCR buffer

Forward and reverse primers (see below)

Plasmid DNA containing the kanMX cassette (e.g., pFA6a-kanMX6)

Nuclease-free water

Primer Design: The primers consist of two parts: a 5' region (40-50 bp) that is homologous to

the sequence immediately upstream or downstream of the YDR1 ORF, and a 3' region (18-20

bp) that anneals to the selectable marker cassette on the template plasmid.

Forward Primer: 5' - [40-50 bp of sequence upstream of YDR1 start codon] - [18-20 bp of

sequence annealing to the start of the marker cassette] - 3'

Reverse Primer: 5' - [40-50 bp of sequence downstream of YDR1 stop codon] - [18-20 bp of

sequence annealing to the end of the marker cassette] - 3'

PCR Reaction Setup:
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Component Volume (for 50 µL reaction) Final Concentration

5x High-Fidelity Buffer 10 µL 1x

dNTPs (10 mM) 1 µL 200 µM

Forward Primer (10 µM) 2.5 µL 0.5 µM

Reverse Primer (10 µM) 2.5 µL 0.5 µM

Template Plasmid (10 ng/µL) 1 µL 10 ng

High-Fidelity DNA Polymerase 0.5 µL -

Nuclease-free water to 50 µL -

PCR Cycling Conditions:

Step Temperature Time Cycles

Initial Denaturation 98°C 30 sec 1

Denaturation 98°C 10 sec \multirow{3}{*}{30-35}

Annealing 55-65°C 30 sec

Extension 72°C 1-2 min

Final Extension 72°C 5-10 min 1

Hold 4°C ∞ 1

Post-PCR:

Run a small aliquot of the PCR product on a 1% agarose gel to verify the size of the

amplicon.

Purify the remaining PCR product using a PCR purification kit.

Elute the purified DNA in nuclease-free water and measure the concentration.
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Protocol 2: High-Efficiency Lithium Acetate
Transformation
This protocol is adapted from standard high-efficiency yeast transformation methods.

Materials:

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

Sterile water

1 M Lithium Acetate (LiAc), sterile

50% (w/v) Polyethylene Glycol (PEG 3350), sterile

Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled and chilled on ice

Purified YDR1 knockout cassette

Selective agar plates (e.g., YPD + 200 µg/mL G418)

Procedure:

Inoculate 10 mL of YPD with a single colony of the desired S. cerevisiae strain and grow

overnight at 30°C with shaking.

The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.

Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cells with 25 mL of sterile water.

Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.

Pellet the cells and discard the supernatant.

Resuspend the cells in 400 µL of 100 mM LiAc. These are your competent cells.
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In a new microfuge tube, mix the following in order:

240 µL of 50% PEG

36 µL of 1 M LiAc

10 µL of single-stranded carrier DNA (10 mg/mL)

1-5 µg of the purified YDR1 knockout cassette (in ≤ 74 µL)

Add sterile water to a final volume of 360 µL.

Add 50 µL of the competent yeast cell suspension to the transformation mix.

Vortex thoroughly and incubate at 30°C for 30 minutes.

Heat shock at 42°C for 15-25 minutes.

Pellet the cells by centrifugation at 8,000 x g for 1 minute.

Remove the supernatant and resuspend the cell pellet in 1 mL of YPD.

Allow the cells to recover by incubating at 30°C for 2-4 hours with gentle shaking.

Plate 100-200 µL of the cell suspension onto selective plates (YPD + G418).

Incubate the plates at 30°C for 2-3 days until colonies appear.

Protocol 3: Verification of YDR1 Knockout by PCR
This protocol confirms the correct integration of the knockout cassette at the YDR1 locus.

Materials:

Yeast genomic DNA isolation kit or standard protocol reagents

Taq DNA polymerase

dNTPs
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PCR buffer

Confirmation primers (see below)

Nuclease-free water

Primer Design: Design three primers:

A (Forward, upstream of YDR1): Anneals to the genomic region upstream of the YDR1 5'

homology arm used for the knockout cassette.

B (Reverse, within the marker): Anneals to a sequence within the selectable marker

cassette.

C (Reverse, within YDR1 ORF): Anneals to the coding sequence of the YDR1 gene.

PCR Reactions: Set up two PCR reactions for each putative knockout colony and a wild-type

control:

Reaction 1 (Knockout confirmation): Primers A + B. This reaction will only yield a product of a

specific size if the knockout cassette has integrated at the correct locus.

Reaction 2 (Wild-type confirmation): Primers A + C. This reaction will yield a product in the

wild-type strain but not in a successful knockout.

Expected Results on Agarose Gel:

Strain Primers A + B Primers A + C

Wild-Type No band Band of expected size

Correct Knockout Band of expected size No band

Incorrect Integration No band Band of expected size

Signaling Pathway
YDR1 in the Context of Pleiotropic Drug Resistance
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YDR1 is part of a complex network of ABC transporters that contribute to multidrug resistance

in yeast. The expression of these transporters is regulated by a set of transcription factors. The

diagram below illustrates the relationship between key transcription factors and the ABC

transporters they regulate, including YDR1.

Regulatory Network

Cellular Response

Pdr1p

YDR1 (PDR5) SNQ2YOR1

Pdr3p Yrr1p

Drug Efflux

Exports
Cycloheximide,
Cerulenin, etc.

Exports
4-NQO, etc.

Exports
Oligomycin, etc.

Xenobiotics/
Drugs

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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